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Compound of Interest

Compound Name: QO 58

Cat. No.: B610382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery,

development, and preclinical evaluation of QO-58, a novel small molecule modulator of

voltage-gated potassium channels of the Kv7 family. QO-58 has emerged as a potent activator

of these channels, demonstrating significant potential for the treatment of neuronal

hyperexcitability disorders, including epilepsy and neuropathic pain. This document details the

mechanism of action, quantitative pharmacological data, and key experimental protocols

utilized in its characterization.

Core Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological

activity of QO-58 on Kv7 channels.

Table 1: Potency of QO-58 on Human Kv7 Channel Subtypes
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Channel Subtype EC50 (µM)

Kv7.1 7.0[1]

Kv7.2 1.0[1]

Kv7.3 Little to no effect[2]

Kv7.4 0.6[1]

Kv7.2/Kv7.3 2.3 ± 0.8[2]

Kv7.3/Kv7.5 5.2[1]

Table 2: Electrophysiological Effects of QO-58 on Kv7.2/Kv7.3 Channels

Parameter Effect of QO-58 Quantitative Value

Current Amplitude Increase
6.15 ± 0.76-fold increase at

100 µM[2]

Voltage-dependent Activation

(V1/2)
Negative Shift

~ -40 to -60 mV shift for Kv7.2,

Kv7.4, Kv7.2/Kv7.3, and

Kv7.3/Kv7.5[2]

Deactivation Kinetics Slowing

6.2-fold increase in

deactivation time constant for

Kv7.2[3]

Table 3: In Vivo Efficacy of QO-58 in a Neuropathic Pain Model

Animal Model Behavioral Test Effect of QO-58

Rat Chronic Constriction Injury

(CCI) of the Sciatic Nerve

Mechanical Withdrawal

Threshold (von Frey)
Increased pain threshold[2]

Mechanism of Action and Signaling Pathway
QO-58 is a positive allosteric modulator of Kv7 channels. Its mechanism of action is distinct

from other known Kv7 openers like retigabine.[2] QO-58 interacts with the voltage-sensing
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domain (VSD) of the Kv7.2 channel subunit.[4][5] This interaction is dependent on a specific

chain of amino acids, Val224Val225Tyr226, located between the S4 and S5 segments of the

channel.[2] By binding to the VSD, QO-58 facilitates the conformational change required for

channel opening in response to membrane depolarization. This leads to a hyperpolarizing shift

in the voltage-dependence of activation, allowing the channels to open at more negative

membrane potentials and increasing the overall K+ current.[2] The stabilization of the open

state also results in a significant slowing of the channel's deactivation kinetics.[2][3] The

enhanced K+ efflux through Kv7 channels hyperpolarizes the neuronal membrane, reducing

neuronal excitability and depressing the firing of action potentials.[2]
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Caption: Signaling pathway of QO-58 action on Kv7 channels.

Experimental Protocols
Electrophysiological Recording (Perforated Whole-Cell
Patch-Clamp)
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This protocol is designed to measure the activity of Kv7 channels in mammalian cell lines (e.g.,

CHO or HEK293) stably expressing the channel subunits or in primary neurons.

a. Solutions:

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose.

pH adjusted to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA. pH adjusted

to 7.2 with KOH.

Perforating Agent: Amphotericin B (240 µg/mL) or Gramicidin (50-100 µg/mL) is added to the

intracellular solution immediately before use.

b. Recording Procedure:

Prepare cells cultured on glass coverslips.

Place a coverslip in the recording chamber and perfuse with extracellular solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with intracellular solution.

Back-fill the pipette with the perforating agent-containing intracellular solution.

Approach a cell and form a giga-ohm seal (>1 GΩ) in voltage-clamp mode.

Monitor the access resistance until it stabilizes (typically 10-30 MΩ), indicating successful

perforation.

Record currents using a patch-clamp amplifier and appropriate data acquisition software.

c. Voltage Protocols:

Activation: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from

-100 mV to +40 mV in 10 mV increments) for 500 ms.
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Deactivation: Following a depolarizing step to activate the channels (e.g., to 0 mV for 200

ms), apply hyperpolarizing voltage steps (e.g., from -100 mV to -40 mV) to measure the tail

currents.

Voltage-Dependence of Activation: Measure tail current amplitudes at a fixed potential (e.g.,

-60 mV) after a series of activating voltage steps. Plot the normalized tail current amplitude

against the prepulse potential and fit with a Boltzmann function to determine the V1/2 of

activation.
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Caption: Experimental workflow for electrophysiological recording.

In Vivo Neuropathic Pain Model (Chronic Constriction
Injury)
This protocol describes the induction of neuropathic pain in rats to evaluate the analgesic

efficacy of QO-58.

a. Animals:

Male Sprague-Dawley rats (200-250 g) are commonly used.

b. Surgical Procedure:

Anesthetize the rat (e.g., with isoflurane).

Make a small incision on the lateral surface of the mid-thigh.
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Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

Loosely tie four ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with

about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of

the corresponding hind limb is observed.

Close the muscle layer and skin with sutures.

Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

c. Behavioral Testing:

Mechanical Allodynia (von Frey Test):

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

Apply a series of calibrated von Frey filaments with increasing bending force to the plantar

surface of the hind paw.

The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal response.

Thermal Hyperalgesia (Hot Plate Test):

Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C).

Record the latency for the rat to exhibit a pain response (e.g., licking or flicking its paw, or

jumping).

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

d. Drug Administration:

QO-58 can be administered via various routes (e.g., intraperitoneal, oral) at different doses

and time points before behavioral testing to assess its analgesic effect.
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Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Synthesis of QO-58
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QO-58 is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. While a detailed, step-by-step

synthesis protocol for QO-58 is not publicly available, the general synthesis of this class of

compounds involves the condensation of a 3-amino-1H-pyrazole with a β-ketoester. The

specific starting materials for QO-58 would be a 3-amino-4-phenyl-5-(trifluoromethyl)-1H-

pyrazole and an appropriate β-ketoester bearing the 2,6-dichloro-5-fluoropyridin-3-yl moiety.

Conclusion
QO-58 represents a promising lead compound for the development of novel therapeutics for

epilepsy and neuropathic pain. Its distinct mechanism of action as a potent and selective

opener of Kv7 channels provides a strong rationale for its further investigation. The data and

protocols presented in this guide offer a comprehensive resource for researchers and drug

development professionals interested in the pharmacology and therapeutic potential of QO-58

and related Kv7 channel modulators. Further preclinical studies are warranted to fully

characterize its pharmacokinetic and toxicological profile, paving the way for potential clinical

evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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